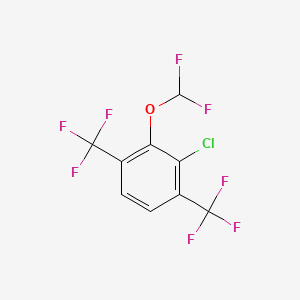
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound Its structure consists of a benzene ring substituted with two trifluoromethyl groups, one chlorine atom, and one difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.
Applications De Recherche Scientifique
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of electron-withdrawing trifluoromethyl groups. In pharmaceuticals, it may interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and difluoromethoxy groups, resulting in different chemical properties and reactivity.
2-Chloro-3-(difluoromethoxy)benzene: Contains only one trifluoromethyl group, leading to different electronic effects and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1805518-56-2 |
|---|---|
Formule moléculaire |
C9H3ClF8O |
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-5-3(8(13,14)15)1-2-4(9(16,17)18)6(5)19-7(11)12/h1-2,7H |
Clé InChI |
VCDSBTASRWMASK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



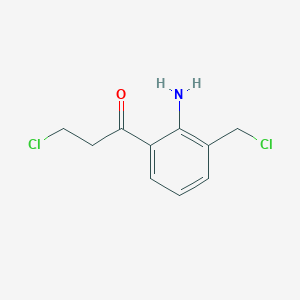
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
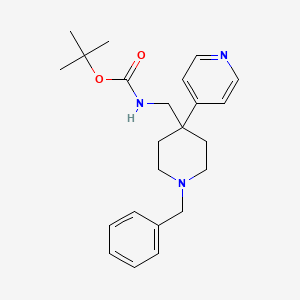

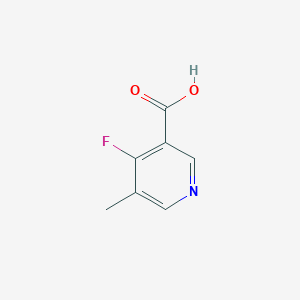
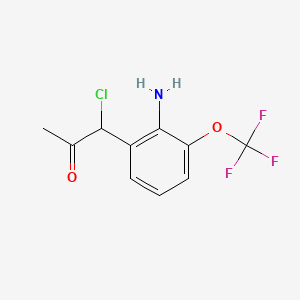
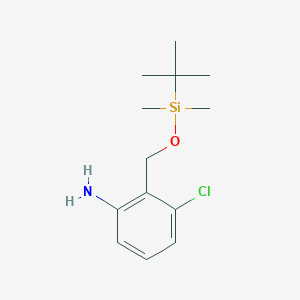
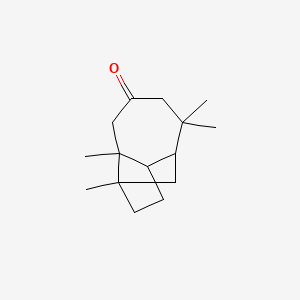
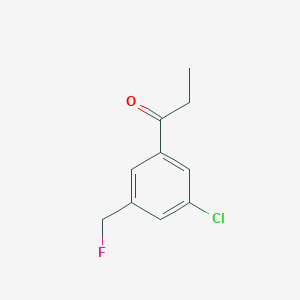
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
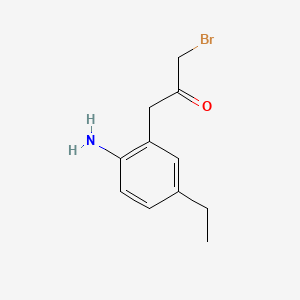
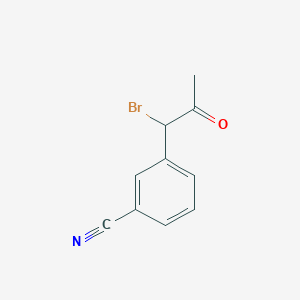
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
